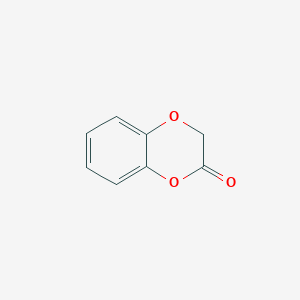

2,3-Dihydro-1,4-benzodioxin-2-one

Description

Historical Development and Significance of 1,4-Benzodioxin (B1211060) Chemistry

The exploration of 1,4-benzodioxin chemistry has a rich history, with early work focusing on the synthesis and characterization of the basic ring system. tsijournals.com Over the decades, the field has evolved significantly, driven by the discovery of naturally occurring 1,4-benzodioxane (B1196944) derivatives with interesting biological properties, such as silybin (B1146174) and purpurenol. scirp.orgscirp.org This has spurred extensive research into the synthesis of a vast array of derivatives. nih.gov The significance of this chemical class is underscored by its presence in pharmaceuticals like Doxazosin, used for treating hypertension and benign prostatic hyperplasia. scirp.orgscirp.org The versatility of the 1,4-benzodioxane scaffold has made it an "evergreen" and widely employed template in drug design, with applications spanning from neuronal receptor antagonists to antitumor and antibacterial agents. nih.gov

Structural Features and Synthetic Versatility of the 2,3-Dihydro-1,4-benzodioxin Ring System

The 2,3-dihydro-1,4-benzodioxin ring system consists of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring. fishersci.comguidechem.com This structure provides a unique combination of aromaticity and a flexible heterocyclic ring. The presence of two oxygen atoms in the dioxane ring influences the electron distribution and reactivity of the molecule. chemeo.comnist.gov

The synthetic versatility of this ring system is a key reason for its prominence in organic chemistry. benthamdirect.combenthamscience.com Initial synthetic approaches often involved the cyclization of 2-alkyl-1,4-benzodioxin or benzene-1,2-diol, which sometimes resulted in product mixtures. benthamdirect.com More recent advancements have introduced organometallic-catalyzed syntheses, utilizing reagents like mercuric oxide or, more effectively, palladium catalysts. benthamdirect.com Palladium-catalyzed heteroannulation has proven to be a powerful method for constructing the 2,3-dihydro-1,4-benzodioxin skeleton with high yields. benthamdirect.com Furthermore, asymmetric synthesis methodologies have been developed to produce enantiomerically enriched 2-substituted 1,4-benzodioxanes. benthamdirect.comresearchgate.net

A common synthetic route to 2,3-dihydro-1,4-benzodioxin derivatives involves the reaction of a catechol with a suitable dielectrophile. For instance, the synthesis of 2,3-dihydrobenzo[b] benthamdirect.comnih.govdioxine-5-carboxamide involves the alkylation of a methyl ester of 2,3-dihydroxybenzoic acid with 1,2-dibromoethane. nih.gov

Overview of Academic Research Focus on 2,3-Dihydro-1,4-benzodioxin-2-one

Academic research on This compound (CAS No. 4385-48-2) has primarily centered on its synthesis and its utility as a building block for more complex molecules. chemicalbook.comchemicalbook.com The compound, also known as 1,4-benzodioxin-2(3H)-one, is a benzodioxine derivative. chemicalbook.com

Several synthetic routes to this compound have been reported. One common method involves the reaction of catechol with chloroacetyl chloride. chemicalbook.com A specific example from the literature describes a synthesis using triethylamine (B128534) in dichloromethane (B109758), resulting in a 70% yield. chemicalbook.com

The chemical properties and reactivity of this compound make it a valuable intermediate. For instance, it can be a precursor in the synthesis of various biologically active compounds. Research has explored its use in the development of PARP1 inhibitors, which have potential applications in cancer therapy. nih.gov

Below is a data table summarizing key information about this compound.

| Property | Value | Source |

| Chemical Name | This compound | chemicalbook.com |

| CAS Number | 4385-48-2 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C₈H₆O₃ | chemicalbook.com |

| Molecular Weight | 150.13 g/mol | chemicalbook.com |

Further research continues to explore the potential of this compound and its derivatives in various fields of chemical science.

Structure

3D Structure

Propriétés

IUPAC Name |

1,4-benzodioxin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEKGOXADQVOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405555 | |

| Record name | 2,3-dihydro-1,4-benzodioxin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,4-Benzodioxin-2(3H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4385-48-2 | |

| Record name | 2,3-dihydro-1,4-benzodioxin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BENZODIOXAN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

55 °C | |

| Record name | 1,4-Benzodioxin-2(3H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Reactivity and Mechanistic Studies of 2,3 Dihydro 1,4 Benzodioxin 2 One

Reactivity of the Lactone Moiety

The embedded lactone—a cyclic ester—is the primary site of reactivity in 2,3-Dihydro-1,4-benzodioxin-2-one, undergoing various transformations at its electrophilic carbonyl center.

Nucleophilic Transformations at the Carbonyl Center

The carbonyl group of the lactone is susceptible to attack by a range of nucleophiles, leading to ring-opened products. A prominent example of this is the reduction of the lactone. Strong nucleophilic reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of reducing the ester functionality. This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by cleavage of the acyl-oxygen bond to ultimately yield the corresponding diol, 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin.

The general reactivity of lactones with nucleophiles suggests that this compound can undergo aminolysis. The reaction with amines would lead to the formation of amides. For instance, treatment with a primary amine (R-NH2) is expected to open the lactone ring to produce the corresponding N-substituted 2-(2-hydroxyphenoxy)acetamide.

Ring-Opening and Recyclization Pathways

The stability of the this compound ring system can be influenced by reaction conditions, leading to ring-opening and, in some cases, subsequent recyclization to form new heterocyclic structures. While specific studies on the ring-opening polymerization of the six-membered lactone in this compound are not extensively documented, related seven-membered cyclic lactones containing a benzodioxepin moiety are known to undergo ring-opening polymerization to produce aromatic-aliphatic polyesters. This suggests a potential for similar reactivity under specific catalytic conditions.

Functionalization Reactions of the 2,3-Dihydro-1,4-benzodioxin Ring System

Beyond the reactivity of the lactone, the benzodioxin framework itself can be chemically modified at both its aromatic and aliphatic portions.

Aromatic Ring Functionalization (e.g., nitration)

The benzene (B151609) ring of the 2,3-dihydro-1,4-benzodioxin system is activated towards electrophilic aromatic substitution reactions. The ether oxygens act as ortho-, para-directing groups. A notable example is the nitration of related 2,3-dihydro-1,4-benzodioxine structures. For instance, the nitration of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) derivatives has been successfully achieved using a mixture of nitric acid and trifluoroacetic acid, yielding the corresponding 7-nitro and 8-nitro derivatives. nih.gov This indicates that the aromatic ring of this compound can be similarly functionalized, with the primary positions for substitution being C-6 and C-7, para and ortho to the ether linkages, respectively. The NIST WebBook lists 2,3-dihydro-6-nitro-1,4-benzodioxin (B21120) as a known compound, further supporting the feasibility of nitration. nist.gov

Aliphatic Ring Functionalization at C-2 and C-3

Functionalization of the saturated dioxin portion of the molecule, specifically at the C-2 and C-3 positions, presents a greater challenge due to the lower reactivity of these sp3-hybridized carbons. However, the synthesis of derivatives with substituents at these positions has been reported, often starting from different precursors. For example, a method for the synthesis of 2,3-disubstituted benzodioxin derivatives has been described, which involves the lithiation of 1,4-benzodioxin-2-carboxylic acid at the C-3 position followed by reaction with an electrophile. mdpi.com This suggests that, under strongly basic conditions, deprotonation at the C-3 position of this compound might be possible, allowing for subsequent alkylation or acylation.

Alkylation of enolate ions is a common strategy for forming C-C bonds alpha to a carbonyl group. openstax.orglibretexts.org In the case of this compound, the C-3 position is alpha to the carbonyl. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could potentially generate an enolate, which could then be reacted with an alkyl halide to introduce a substituent at the C-3 position.

Exploration of Reaction Mechanisms

Detailed mechanistic studies specifically on the reactions of this compound are limited. However, the mechanisms of its reactions can be inferred from the well-established principles of organic chemistry and studies of related compounds.

For instance, the hydrolysis of the lactone, either acid or base-catalyzed, would follow the standard mechanisms for ester hydrolysis. In an acidic medium, protonation of the carbonyl oxygen would activate the carbonyl group towards nucleophilic attack by water. In a basic medium, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon would initiate the process.

Derivatization Strategies and Synthetic Utility of 2,3 Dihydro 1,4 Benzodioxin 2 One Precursors and Analogs

Introduction of Diverse Functional Groups on the Aromatic Ring

The introduction of functional groups onto the benzene (B151609) ring of the benzodioxin-2-one scaffold is typically achieved through electrophilic aromatic substitution reactions. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, with the position of substitution (ortho, meta, or para to the dioxin ring) being directed by the existing ether linkages. Common functionalization strategies include nitration, halogenation, and Friedel-Crafts acylation and alkylation.

The function of the catalyst in these reactions is to generate a potent electrophile that can be attacked by the electron-rich aromatic ring. libretexts.org For instance, in Friedel-Crafts acylation, a Lewis acid like aluminum trichloride (AlCl₃) is used to generate an acylium ion from an acyl halide.

Key Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagent | Catalyst | Electrophile | Product Functional Group |

|---|---|---|---|---|

| Nitration | HNO₃ | H₂SO₄ | NO₂⁺ (Nitronium ion) | -NO₂ (Nitro) |

| Halogenation | Br₂, Cl₂ | FeBr₃, AlCl₃ | Br⁺, Cl⁺ | -Br, -Cl (Halogen) |

| Sulfonation | SO₃ | H₂SO₄ | SO₃ | -SO₃H (Sulfonic acid) |

| Friedel-Crafts Acylation | RCOCl | AlCl₃ | RCO⁺ (Acylium ion) | -COR (Acyl) |

| Friedel-Crafts Alkylation | RCl | AlCl₃ | R⁺ (Carbocation) | -R (Alkyl) |

Data sourced from general principles of electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org

Specific examples include the synthesis of 5- or 6-acyl and 5- or 6-sulfamoyl-2,3-dihydro-1,4-benzodioxin derivatives, which have been explored for their diuretic properties. nih.govnih.gov Often, a desired functional group is incorporated into the catechol precursor before the formation of the dioxin ring. For example, 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide was synthesized starting from 2,3-dihydroxybenzoic acid, where the carboxyl group was already present on the aromatic ring. nih.gov

Modifications at the Aliphatic C-2 and C-3 Positions

The aliphatic portion of 2,3-dihydro-1,4-benzodioxin-2-one, specifically the lactone ring, offers numerous possibilities for chemical modification. Reactions at the C-2 and C-3 positions can alter the core structure to produce a variety of derivatives.

The lactone ring of this compound can undergo hydrolysis under basic conditions, such as with lithium hydroxide (B78521), to open the ring and form a carboxylic acid. nih.gov This resulting 2-(2-hydroxyphenoxy)acetic acid derivative can then be re-esterified using standard methods.

Furthermore, enzymatic catalysis provides a highly selective method for these transformations. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective in both the hydrolysis of carboxylic acid esters and in esterification reactions in organic solvents, often with high stereoselectivity. nih.gov The 1,4-benzodioxin-2-carboxylic acid scaffold can also be functionalized at the C-3 position. Through regioselective metalation using lithium diisopropylamide (LDA) followed by reaction with an electrophile like ethyl chloroformate, a C-3 ester group can be introduced to yield compounds such as 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid. unimi.itresearchgate.netunimi.it

The carbonyl group of the lactone can be reduced to a hydroxyl group, yielding alcohol derivatives. For instance, 2- and 3-hydroxymethyl-2,3-dihydro-1,4-benzodioxin derivatives serve as important chiral building blocks for creating more complex biologically active compounds. epa.gov

Conversion to amines can be achieved through aminolysis, where the lactone ring is opened by an amine to form an amide. Alternatively, the hydroxyl group of an alcohol derivative can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine or an azide followed by reduction. chemistrysteps.com This approach leads to the formation of aminomethyl derivatives, such as 2-(aminomethyl)-1,4-benzodioxin compounds, which have been synthesized and evaluated for biological activity. nih.gov

Amide derivatives can be synthesized directly from the corresponding carboxylic acids formed by lactone ring-opening. The use of coupling agents or conversion to a mixed anhydride facilitates the reaction with an amine to form the amide bond. nih.gov Syntheses of 2-carboxamido-1,4-benzodioxin derivatives have been reported as part of efforts to develop novel therapeutic agents. nih.gov

Acetonitrile (B52724) derivatives, such as 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)acetonitrile, represent another class of modifications at the C-2 position. chemscene.com These are typically synthesized from the corresponding alcohol by converting it to a halide or sulfonate, followed by nucleophilic substitution with a cyanide salt. This two-step process extends the carbon chain by one and introduces the synthetically versatile nitrile group. chemistrysteps.com

Synthetic Routes to Complex Molecular Architectures Utilizing the Benzodioxin-2-one Scaffold

The 2,3-dihydro-1,4-benzodioxin scaffold, derived from precursors like this compound, is a cornerstone in the development of complex molecules with significant therapeutic potential. benthamscience.com Its rigid structure and potential for stereospecific functionalization make it an attractive starting point for drug design.

Examples of Complex Molecules Derived from the Benzodioxin Scaffold:

| Lead Compound/Scaffold | Target/Application | Resulting Complex Molecule Class | Reference |

|---|---|---|---|

| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide (B1303492) | PARP1 Inhibition (Anticancer) | Benzoxazine-8-carboxamides | nih.gov |

| 2S-substituted-2,3-dihydro-1,4-benzodioxine | DPP-IV / Carbonic Anhydrase Inhibition | Dipeptidyl peptidase IV inhibitors | mdpi.com |

| 2-Carboxamido-1,4-benzodioxin derivatives | Lipid Peroxidation Inhibition | Piperazine-substituted benzodioxins | nih.gov |

For example, 2,3-dihydro-1,4-benzodioxine-5-carboxamide was identified as a lead compound for the development of potent PARP1 inhibitors for cancer therapy. nih.gov Further chemical modifications and scaffold hopping led to more complex and potent inhibitors. nih.gov Similarly, chiral building blocks like 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine are synthesized as intermediates for analogs of potent enzyme inhibitors targeting dipeptidyl peptidase IV and carbonic anhydrase. mdpi.com In another instance, a series of 2-carboxamido and 2-(aminomethyl)-1,4-benzodioxin derivatives were synthesized and found to be potent inhibitors of human low-density lipoprotein peroxidation, with some also exhibiting calcium antagonist and hypolipemic activities. nih.gov

Advanced Spectroscopic and Structural Characterization of 2,3 Dihydro 1,4 Benzodioxin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,3-dihydro-1,4-benzodioxin derivatives, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum of a 2,3-dihydro-1,4-benzodioxin derivative typically exhibits distinct signals for the aromatic protons, which usually appear as a complex multiplet in the downfield region (approx. 6.8-7.8 ppm), and the aliphatic protons of the dioxane ring. The methylene (B1212753) protons (H-3) adjacent to the carbonyl group in the parent 2,3-dihydro-1,4-benzodioxin-2-one are expected to appear as a singlet around 4.7 ppm. The chemical shifts and multiplicities of the aromatic protons are influenced by the substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the lactone functionality in this compound being a key diagnostic signal, expected to resonate significantly downfield (approx. 164-168 ppm). The aromatic carbons typically appear in the 110-150 ppm range, while the methylene carbon (C-3) is found further upfield. For instance, in derivatives like (E)-1-(2,3-dihydrobenzo[b] guidechem.comiucr.orgdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, the dioxane methylene carbons (C-2 and C-3) appear around 64.2 ppm. iucr.org

Detailed NMR data for various derivatives have been reported, allowing for the characterization of substitution patterns and stereochemistry. iucr.orgmdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 2,3-Dihydro-1,4-benzodioxin Derivatives (Note: Data is for derivatives and illustrates typical chemical shift ranges.)

| Compound | Proton (¹H) Chemical Shifts (δ, ppm) | Carbon-¹³ (¹³C) Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 2,3-Dihydrobenzo[b] guidechem.comiucr.orgdioxine-5-carboxamide | 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, 1H), 6.98 (dd, 1H), 6.87 (t, 1H), 4.36 (m, 2H), 4.27 (m, 2H) | 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55 | guidechem.com |

| (E)-1-(2,3-dihydrobenzo[b] guidechem.comiucr.orgdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 7.71 (d, 1H), 7.92 (d, 2H), 7.62 (d, 2H), 7.23 (d, 1H), 7.21 (d, 1H), 7.01 (d, 1H), 6.93 (s, 1H), 4.14 (m, 4H) | 196.1, 156.5, 149.8, 145.1, 133.5, 133.3, 129.0, 128.7, 122.1, 121.4, 121.3, 112.0, 106.8, 64.2 | iucr.org |

| 2S-(1R-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | 7.41–7.28 (m, 5H), 6.97–6.79 (m, 4H), 5.79 (ddt, 1H), 5.09–4.93 (m, 2H), 4.75–4.56 (m, 2H), 4.32–4.20 (m, 2H), 4.16–4.03 (m, 1H), 3.68 (dt, 1H) | 147.64, 146.86, 139.50, 138.41, 128.22, 128.08, 127.45, 122.41, 120.36, 117.79, 117.52, 115.45, 78.22, 78.08, 72.09, 68.82 | mdpi.com |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and stereochemistry of these molecules. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, for example, within the aromatic spin system and the aliphatic portion of the dioxane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a straightforward method for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique shows couplings between protons and carbons that are two or three bonds apart. It is particularly powerful for identifying quaternary carbons and for establishing the connectivity between different fragments of the molecule, such as linking substituents to the correct position on the benzodioxin core. guidechem.com For instance, HMBC has been used to definitively distinguish between regioisomers by observing the long-range couplings from aromatic protons to the carbons of the dioxane ring. guidechem.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is essential for assigning the stereochemistry of substituents on the chiral centers of the dioxane ring. By observing cross-peaks between protons that are close in space, even if they are not directly coupled, the relative configuration of diastereomers can be established. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in this compound and its derivatives.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching of the six-membered lactone (cyclic ester). This band is expected to appear in the range of 1735-1780 cm⁻¹. udel.edunih.govnist.gov Other characteristic absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the methylene groups (below 3000 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and strong C-O stretching bands from the ether and ester functionalities (typically in the 1080-1300 cm⁻¹ region). udel.edu The IR spectrum for the related compound 1,4-benzodioxan shows characteristic peaks for the aromatic and ether components. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy offers complementary information. Aromatic ring vibrations typically produce strong signals in the Raman spectrum. docbrown.info For derivatives, the presence of conjugated systems, such as in chalcones, can significantly enhance the Raman signal of certain substructures. iucr.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. guidechem.com

For this compound (C₈H₆O₃, Molecular Weight: 150.13 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 150. The fragmentation is expected to be directed by the functional groups. Key fragmentation pathways likely include:

Loss of CO: A characteristic fragmentation for lactones is the neutral loss of carbon monoxide (28 Da), which would lead to a fragment ion at m/z 122.

Retro-Diels-Alder (RDA) Reaction: The dioxane ring can undergo a retro-Diels-Alder reaction, a common pathway for such heterocyclic systems. This would involve the cleavage of the ring to produce characteristic fragments.

Fragmentation of the Benzene Ring: Subsequent fragmentation of the aromatic portion can also occur.

The mass spectrum of the related compound 1,4-benzodioxan is dominated by the molecular ion peak at m/z 136, indicating the stability of the ring system. nist.gov Its fragmentation involves the loss of ethylene (B1197577) oxide (C₂H₄O) to give an ion at m/z 92, and the loss of a formyl radical (CHO) from a rearranged intermediate to produce a peak at m/z 107. These pathways provide a basis for interpreting the fragmentation of the more complex lactone derivative.

X-ray Crystallography for Absolute Structure Determination

A study on tetraaquabis(2,3-dihydro-1,4-benzodioxine-2-carboxylato)calcium(II) revealed that the dioxane ring adopts a half-chair conformation. iucr.org In this structure, the carboxylate substituent at the C2 position occupies an axial orientation. This suggests that the six-membered dioxane ring in this compound is non-planar, likely adopting a similar twisted half-chair conformation to minimize steric strain. The crystal structure of another derivative, (E)-1-(2,3-dihydrobenzo[b] guidechem.comiucr.orgdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, confirms the planarity of the benzodioxin portion relative to the attached chalcone (B49325) moiety. iucr.org

Table 2: Selected Crystallographic Data for a 2,3-Dihydro-1,4-benzodioxin Derivative (Data from Tetraaquabis(2,3-dihydro-1,4-benzodioxine-2-carboxylato)calcium(II))

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | iucr.org |

| Space Group | P-1 | |

| Dioxane Ring Conformation | Half-chair | |

| Substituent Orientation (at C2) | Axial |

This crystallographic data is crucial for understanding the three-dimensional shape of these molecules, which directly impacts their biological activity and interaction with receptors.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, TLC)

Chromatographic techniques are essential for monitoring reaction progress, purifying products, and determining the enantiomeric purity of chiral 2,3-dihydro-1,4-benzodioxin derivatives.

Thin-Layer Chromatography (TLC) and Flash Chromatography: TLC is routinely used for the rapid analysis of reaction mixtures to determine the consumption of starting materials and the formation of products. mdpi.com Flash column chromatography on silica (B1680970) gel is the standard method for purifying the synthesized compounds from residual reactants and byproducts. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to assess the purity of the final compounds. For chiral derivatives, which exist as enantiomers, specialized chiral HPLC methods are required to separate and quantify the individual enantiomers. This is critical as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. guidechem.com

Chiral HPLC: The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. The choice of mobile phase (normal-phase, reversed-phase, or polar-organic) is optimized to achieve baseline separation of the enantiomers. iucr.org The determination of enantiomeric excess (e.e.) is a key quality control parameter for chiral drugs and intermediates. In some cases, pre-column derivatization with a chiral reagent (like Marfey's reagent) can be used to form diastereomers, which can then be separated on a standard achiral reversed-phase (RP-HPLC) column. chemicalbook.com

Computational and Theoretical Chemistry Studies on 2,3 Dihydro 1,4 Benzodioxin 2 One Systems

Quantum Mechanical Investigations of Electronic Structure and Reactivity

No dedicated studies on the quantum mechanical properties of 2,3-dihydro-1,4-benzodioxin-2-one were found. Such an investigation would typically involve the calculation of molecular orbitals (HOMO and LUMO) to understand its electronic behavior and reactivity, as has been performed for other benzodioxane derivatives. euroasiajournal.org Analysis of the electrostatic potential surface would also be crucial to identify sites susceptible to nucleophilic or electrophilic attack.

Molecular Modeling and Conformational Landscape Analysis

A detailed conformational analysis of this compound is not available. For related 2-substituted 2,3-dihydro-1,4-benzodioxines, X-ray crystallography and computational modeling have been used to determine the preferred conformations of the dihydrodioxine ring and the axial or equatorial positioning of substituents. mdpi.com A similar study on the 2-one derivative would be necessary to understand its three-dimensional structure and flexibility, which are key determinants of its physical and biological properties.

Mechanistic Insights from Computational Simulations

There are no published computational simulations detailing the reaction mechanisms involving this compound. Theoretical studies are powerful tools for elucidating reaction pathways, identifying transition states, and calculating activation energies. For example, computational analysis has been used to understand the tandem oxidative aminocarbonylation−cyclization reactions in the synthesis of other dihydrobenzodioxine derivatives. researchgate.net

In silico Predictions of Spectroscopic Parameters

While DFT calculations are routinely used to predict spectroscopic data like NMR and IR spectra to aid in structural elucidation, specific in silico spectroscopic predictions for this compound have not been reported. rsc.org For comparison, experimental IR spectra are available for the parent compound, 2,3-dihydro-1,4-benzodioxin, in the NIST database. nist.gov Theoretical calculations for the 2-one derivative would provide valuable data for its characterization.

Applications in Materials Science and Industrial Chemical Synthesis

Role as Synthetic Intermediates in Fine Chemical Production

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry and a versatile synthetic intermediate in the production of fine chemicals. mdpi.comresearchgate.net Its derivatives serve as crucial building blocks for a wide array of more complex molecules, including pharmacologically active agents. The reactivity of the dioxin ring and the potential for substitution on the benzene (B151609) ring allow for diverse chemical modifications. mdpi.comresearchgate.net

The synthesis of chiral motifs of 2,3-dihydro-1,4-benzodioxane is of particular importance, as the absolute configuration of the C2 stereocenter significantly influences the biological activity of the final products. nih.gov These chiral building blocks are used to create therapeutic agents such as Doxazosin, an antihypertensive drug. nih.gov Enzymatic synthesis methods, for instance using engineered Candida antarctica lipase (B570770) B, have been developed for the efficient kinetic resolution of substrates like 1,4-benzodioxane-2-carboxylic acid methyl ester to produce these valuable chiral intermediates. nih.gov

Research has demonstrated the utility of this scaffold in creating targeted inhibitors for various enzymes. For example, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) was used as a lead compound for the development of potent Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors, which are explored as anticancer drug targets. nih.gov Synthetic strategies often involve multi-step reactions starting from derivatives like 2,3-dihydroxybenzoic acid, which is converted to the core benzodioxane structure through reactions with reagents such as 1,2-dibromoethane. nih.gov

Further examples of its application as an intermediate include:

The synthesis of 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, a useful precursor for analogs of dipeptidyl peptidase IV and carbonic anhydrase inhibitors. mdpi.com

The preparation of various 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins, which have been investigated for their diuretic and antihypertensive properties. nih.gov

Its use in creating FtsZ inhibitors, which are being studied as potential antibacterial agents. mdpi.com

The table below summarizes some key intermediates and the final products synthesized from them, highlighting the versatility of the benzodioxin scaffold.

| Starting Intermediate | Reagents/Conditions | Final Product/Application |

| 1,4-Benzodioxane-2-carboxylic acid methyl ester | Engineered Candida antarctica lipase B, n-butanol | Chiral 2,3-dihydro-1,4-benzodioxane motifs (for drugs like Doxazosin) nih.gov |

| 2,3-Dihydroxybenzoic acid | Methanol (B129727), 1,2-dibromoethane, K₂CO₃ | Methyl 2,3-dihydrobenzo[b] mdpi.comnih.govdioxine-5-carboxylate (intermediate for PARP1 inhibitors) nih.gov |

| D-Mannitol diacetonide | NaIO₄, Mg, 5-bromopentene, NaH, BnBr, etc. | 2S-(1R/S-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine (for DPP-IV inhibitors) mdpi.com |

| 2-Mercaptophenol | Ethyl 2-bromoacrylate, TEA | Ethyl 1,4-benzoxathiane-2-carboxylate (scaffold similar to benzodioxane for FtsZ inhibitors) unimi.it |

Development of High-Energy-Density Materials (HEDM) Based on Benzodioxane Scaffolds

The quest for advanced high-energy-density materials (HEDM) that offer superior performance and enhanced thermal stability has led researchers to explore novel molecular scaffolds. Aromatic polynitro derivatives are a major class of HEMs, and the 1,4-benzodioxane (B1196944) framework has emerged as a promising core for designing new energetic compounds. nih.govresearchgate.net The inherent chemical and thermal stability of the 1,4-benzodioxane ring system makes it an attractive platform for introducing multiple nitro groups, which are essential for high energy content. researchgate.netnih.gov

A notable example is 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) , a fully nitrated derivative of 1,4-benzodioxane. nih.govbohrium.com This compound was synthesized with the goal of creating a thermally stable HEDM. nih.gov Studies have shown that TNBD possesses a high density and favorable thermal properties, with a degradation onset at high temperatures. researchgate.netbohrium.com Its detonation properties, calculated using specialized software like EXPLO 5, were found to be superior to those of the widely used high-energy material, tetryl. nih.govbohrium.com

The key advantages of using the benzodioxane scaffold for HEDMs include:

High Thermal Stability: The parent 1,4-benzodioxane structure is noted for its stability, which translates to its nitrated derivatives. nih.gov TNBD, for instance, exhibits an onset of thermal degradation at 240°C and melts at 286°C. researchgate.netbohrium.com

High Density: A high crystal density is a critical parameter for HEDMs, as it directly correlates with detonation velocity and pressure. TNBD has an experimental crystal density of 1.85 g/cm³. nih.govbohrium.com

Favorable Oxygen Balance: The two oxygen atoms in the dioxane ring contribute to a more favorable oxygen balance in the nitrated molecule, which is crucial for efficient combustion.

The comparison below highlights the superior calculated performance of TNBD relative to tetryl.

| Property | 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) | Tetryl |

| Molecular Formula | C₈H₄N₄O₁₀ nih.gov | C₇H₅N₅O₈ |

| Density (g/cm³) | 1.85 (experimental) nih.govbohrium.com | 1.71 (typical) bohrium.com |

| Detonation Velocity (m/s) | 7727 (calculated) nih.govbohrium.com | 7570 (at 1.614 g/cm³) bohrium.com |

| Detonation Pressure (kbar) | 278 (calculated) nih.govbohrium.com | ~260 (at 1.71 g/cm³) bohrium.com |

These findings suggest that benzodioxane-based compounds like TNBD are promising candidates for future applications as thermostable and powerful energetic materials, although factors like the high cost of the starting 1,4-benzodioxane material are a current limitation for broader application. bohrium.com

Use as Reference Standards for Purity and Quality Control in Chemical Processes

In industrial chemical synthesis, particularly in the pharmaceutical and fine chemical sectors, the purity of starting materials and intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. While 2,3-Dihydro-1,4-benzodioxin-2-one itself may not be listed as a certified reference material in major pharmacopeias, its derivatives are commercially available in high purity grades, which are essential for use as reference standards in quality control laboratories. fishersci.comfishersci.com

For instance, derivatives such as 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid and 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid are sold by chemical suppliers with a specified purity of 97% or higher. fishersci.comfishersci.comfishersci.ca These high-purity compounds serve several critical functions in quality control:

Method Development and Validation: They are used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for monitoring the progress of a chemical reaction and quantifying the presence of the desired compound and any impurities.

Identity Confirmation: In complex syntheses, these standards are used to confirm the identity of intermediates by comparing their analytical profiles (e.g., retention time, spectral data) against the known standard.

Purity Assessment: They serve as a benchmark for assessing the purity of synthesized batches of the same compound. By comparing the peak area of the main component in a sample to that of the standard, a quantitative measure of purity can be obtained.

The development of analytical methods for determining drug substances often relies on the principle of charge-transfer complexation, where a donor molecule (the analyte) reacts with an acceptor to produce a colored product that can be measured spectrophotometrically. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are used as π-acceptors for this purpose. symbiosisonlinepublishing.com The structural similarity of benzodioxin derivatives to various analytes makes them potentially useful in the development of such quality control assays for related pharmaceutical compounds. The availability of high-purity benzodioxin derivatives is thus crucial for the rigorous quality control required in modern chemical production.

Q & A

Q. What are the standard synthetic routes for 2,3-dihydro-1,4-benzodioxin-2-one, and how are reaction conditions optimized?

Methodological Answer:

- Solvent-free synthesis : Refluxing 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one with dimethylformamide-dimethyl acetal (DMF-DMA) under solvent-free conditions for 10 hours yields enaminone derivatives .

- Base-mediated reactions : For derivatives like sulfonamides, reactions are conducted in aqueous Na₂CO₃ (pH 9–10) at room temperature to ensure efficient coupling .

- Optimization : Key parameters include temperature control (e.g., reflux vs. RT), solvent selection (solvent-free vs. aqueous), and stoichiometric ratios of reagents.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- GC/MS : For molecular ion detection and purity assessment .

- NMR spectroscopy : ¹H and 2D NOESY NMR are used to resolve stereochemistry and confirm substituent positions .

- Elemental analysis (CHN) : Validates molecular composition .

- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

- Molecular formula : C₈H₆O₃ (MW: 150.13 g/mol) with a melting point of 48–49°C .

- Stability : Stable under dry, ventilated storage but susceptible to hydrolysis in acidic/basic conditions.

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), which are often used in coupling reactions .

Advanced Research Questions

Q. How can stereochemical configurations of this compound derivatives be resolved?

Methodological Answer:

- NOESY NMR : Detects spatial proximity of protons to assign axial/equatorial substituents .

- Molecular modeling : Computational tools (e.g., modified Karplus equations) correlate dihedral angles with coupling constants to confirm configurations .

- X-ray crystallography : For unambiguous assignment, though limited by crystal quality .

Q. What strategies are employed to address contradictions in bioactivity data for this compound derivatives?

Methodological Answer:

- Purity validation : Use HPLC or LC-MS to rule out impurities (e.g., residual DMF-DMA or unreacted intermediates) .

- Structural confirmation : Re-analyze NMR/IR data to detect isomerization or degradation products .

- Dose-response studies : Ensure bioactivity correlates with concentration gradients to confirm specificity .

Q. How are pharmaceutical impurities related to this compound characterized and controlled?

Methodological Answer:

- Impurity profiling : Common impurities include 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (EP Impurity A) and bis-acylated piperazine derivatives (EP Impurity C) .

- Analytical methods : Use reverse-phase HPLC with UV detection (λ = 220–280 nm) and reference standards for quantification .

- Synthetic controls : Optimize reaction stoichiometry and purification steps (e.g., column chromatography) to minimize byproducts .

Q. What in vitro methodologies are used to evaluate enzyme inhibition (e.g., α-glucosidase) by this compound derivatives?

Methodological Answer:

- Enzyme assays : Measure IC₅₀ values using spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis for α-glucosidase) .

- Statistical rigor : Perform triplicate experiments with mean ± SEM analysis to ensure reproducibility .

- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on sulfonamides) with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.